3-[Diethyl(fluoro)silyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Diethyl(fluoro)silyl]propan-1-amine is an organosilicon compound that features a silicon atom bonded to a fluorine atom, two ethyl groups, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(fluoro)silyl]propan-1-amine typically involves the reaction of diethylfluorosilane with 3-aminopropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C2H5)2SiF+BrMg(CH2)3NH2→(C2H5)2Si(CH2)3NH2+MgBrF
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[Diethyl(fluoro)silyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Diethyl(fluoro)silyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Diethyl(fluoro)silyl]propan-1-amine involves its ability to form stable bonds with various substrates through its silicon atom. The fluorine atom can participate in hydrogen bonding, enhancing the compound’s reactivity and stability. The propylamine group can interact with biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[Diethyl(chloro)silyl]propan-1-amine
- 3-[Diethyl(bromo)silyl]propan-1-amine
- 3-[Diethyl(ethoxy)silyl]propan-1-amine
Uniqueness
3-[Diethyl(fluoro)silyl]propan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and ethoxy counterparts
Properties
CAS No. |
89994-98-9 |
---|---|
Molecular Formula |
C7H18FNSi |
Molecular Weight |
163.31 g/mol |
IUPAC Name |
3-[diethyl(fluoro)silyl]propan-1-amine |
InChI |
InChI=1S/C7H18FNSi/c1-3-10(8,4-2)7-5-6-9/h3-7,9H2,1-2H3 |
InChI Key |
MTCWBIOBNMNAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.